molecular formula C28H24ClN3O5S B2993190 3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one CAS No. 689757-09-3

3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one

Cat. No.: B2993190
CAS No.: 689757-09-3
M. Wt: 550.03
InChI Key: NDYGBCACBRJURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinazolin-4-one derivative features a complex substitution pattern:

  • Core structure: A quinazolin-4-one scaffold, a heterocyclic system known for its role in kinase inhibition and anticancer drug development.
  • Substituents: 1,3-Benzodioxol-5-ylmethyl group: Attached at position 3, this lipophilic moiety enhances membrane permeability and may influence metabolic stability. Morpholin-4-yl group: At position 6, the morpholine ring improves solubility due to its polar nature and may participate in hydrogen bonding.

The chlorine substituent on the phenyl ring is critical for electronic and steric interactions, distinguishing it from brominated analogs (e.g., the bromophenyl variant in ) .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN3O5S/c29-20-4-2-19(3-5-20)24(33)16-38-28-30-23-7-6-21(31-9-11-35-12-10-31)14-22(23)27(34)32(28)15-18-1-8-25-26(13-18)37-17-36-25/h1-8,13-14H,9-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYGBCACBRJURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one is a novel synthetic molecule with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C25H19ClN3O4S
  • Molecular Weight : 511.95 g/mol
  • CAS Number : 1025099-97-1

The biological activity of this compound can be attributed to its structural components:

  • Benzodioxole moiety : Known for its role in enhancing the bioactivity of various compounds, particularly in modulating enzyme activities.
  • Chlorophenyl group : This moiety is often associated with increased lipophilicity and potential interactions with biological membranes.
  • Quinazoline core : Quinazolines are recognized for their anticancer properties, particularly through the inhibition of specific kinases involved in tumor growth and metastasis.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown high selectivity against Src family kinases (SFKs), which are crucial in cancer progression. A study demonstrated that a related compound inhibited c-Src and Abl enzymes at low nanomolar concentrations, leading to reduced tumor growth in xenograft models .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : A key enzyme in neurotransmission, inhibition can lead to increased acetylcholine levels, beneficial in treating neurodegenerative diseases.
  • Urease : Compounds with similar structures have shown strong inhibitory activity against urease, which is relevant in the treatment of infections caused by urease-producing bacteria .

Antibacterial Activity

Preliminary results suggest moderate antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The structure's ability to interact with bacterial membranes may enhance its efficacy .

Case Studies

  • In Vivo Studies : A study involving a related quinazoline derivative demonstrated significant tumor regression in a c-Src-transfected mouse model. This highlights the potential of the compound as an anticancer agent when administered orally .
  • Binding Interactions : Fluorescence measurements indicated strong binding interactions with bovine serum albumin (BSA), suggesting good pharmacokinetic properties and bioavailability .

Data Tables

Biological ActivityObserved EffectReference
AnticancerInhibition of c-Src and Abl
AChE InhibitionSignificant inhibition
Urease InhibitionStrong inhibitory activity
AntibacterialModerate activity against specific strains

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name/Identifier Core Structure R1 (Position 3) R2 (Position 2) R3 (Position 6) Key Structural Differences
Target Compound Quinazolin-4-one 1,3-Benzodioxol-5-ylmethyl 2-(4-Chlorophenyl)-2-oxoethyl sulfanyl Morpholin-4-yl Chlorine substituent on phenyl ring
3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one Quinazolin-4-one 1,3-Benzodioxol-5-ylmethyl 2-(4-Bromophenyl)-2-oxoethyl sulfanyl Morpholin-4-yl Bromine substituent (larger atomic radius, lower electronegativity)
Compounds (e.g., 3o/3p) Benzimidazole Sulfonyl-linked 4-methoxy phenyl Morpholin-4-yl Benzimidazole core; sulfonyl linker
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides Pyrimidine Sulfonamide-linked trimethylbenzene Morpholin-4-yl Pyrimidine core; sulfonamide group

Research Findings and Trends

  • Synthetic Accessibility : The decomposition temperature of compounds (98–102°C) suggests lower thermal stability compared to the target compound, though direct data for the latter is unavailable .
  • Lumping Strategies : highlights that chloro- and bromophenyl analogs may be grouped in studies due to shared physicochemical properties, enabling efficient SAR (structure-activity relationship) analysis .

Methodological Considerations

  • Crystallographic Validation : The target compound’s structure may have been resolved using SHELX software (), a standard for small-molecule refinement, ensuring accuracy in stereochemical assignments .
  • ORTEP-3 Visualization : Tools like ORTEP-3 () enable graphical representation of puckered rings and substituent orientations, critical for comparing conformational flexibility with analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.